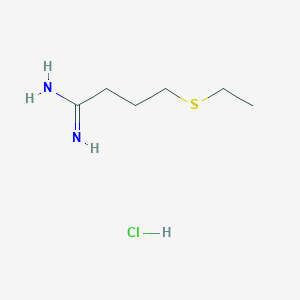

4-(Ethylsulfanyl)butanimidamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-ethylsulfanylbutanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S.ClH/c1-2-9-5-3-4-6(7)8;/h2-5H2,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLWTDKURDUKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Reagents

- A typical precursor is a butanimidamide derivative or an appropriate amide intermediate.

- Ethylsulfanyl group introduction is achieved using ethylthiol or ethylsulfanyl-containing reagents.

- Hydrochloric acid (aqueous, concentrated) is used for salt formation.

Reaction Conditions

- Reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to avoid oxidation of sulfur moieties.

- Temperature control is critical; many steps require mild to moderate heating (e.g., 50–90°C) for optimal conversion.

- Solvents such as methanol, ethanol, or dichloromethane are commonly employed depending on the reaction step.

Synthetic Route Example

A representative synthesis might proceed as follows:

Ethylsulfanyl Group Introduction: Reaction of a suitable butanimidamide precursor with ethylthiol or an ethylsulfanyl transfer reagent under controlled temperature and inert atmosphere.

Amidination: Formation of the amidine group on the butane backbone through reaction with ammonia or an amine source.

Hydrochloride Salt Formation: The free base is reacted with concentrated aqueous hydrochloric acid (25–37% by weight) at elevated temperatures (65–90°C) to form the hydrochloride salt.

Purification: The hydrochloride salt is precipitated by cooling the reaction mixture, followed by filtration and washing with cold methanol or ethanol to remove impurities.

Drying and Characterization: The final product is vacuum dried and analyzed for purity and identity using NMR spectroscopy, mass spectrometry, and elemental analysis.

Reaction Monitoring and Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to monitor reaction progress and confirm the structure of intermediates and final product.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography (e.g., HPLC): Assesses purity and quantifies residual starting materials or by-products.

- Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide data on thermal stability and phase transitions.

Process Optimization and Yield Data

Based on analogous processes for related compounds, the following parameters are optimized to maximize yield and purity:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 65–90°C | For hydrochloride salt formation |

| Reaction Time | 20–50 hours (for hydrazine analogs) | Depends on reaction step and scale |

| Solvent for Salt Formation | Methanol or Ethanol | Used for washing and recrystallization |

| Hydrochloric Acid Conc. | 25–37% aqueous | Concentrated acid preferred |

| Yield | ~70% isolated yield | High purity (>99%) achievable |

An example from a related sulfonamide hydrazine hydrochloride synthesis shows a 69.2% yield with 99.0% purity after recrystallization and washing steps. Similar methodologies and purification protocols are applicable to 4-(Ethylsulfanyl)butanimidamide hydrochloride.

Notes on Scale-Up and Industrial Application

- Batchwise reactions are preferred for better control and reproducibility.

- Reactions can be performed at ambient pressure; however, slightly elevated pressure may be used to control solvent boiling points.

- The use of water as a solvent or co-solvent is advantageous for environmental and cost reasons.

- Recrystallization solvents can be recycled to reduce waste and improve sustainability.

- Monitoring by NMR or chromatography ensures consistent product quality during scale-up.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Ethylsulfanyl Introduction | Reaction of precursor with ethylthiol or equivalent | Inert atmosphere, controlled temperature |

| 2. Amidination | Formation of butanimidamide core | Ammonia or amine source, mild heating |

| 3. Hydrochloride Formation | Reaction with concentrated HCl | 65–90°C, aqueous acid, controlled addition |

| 4. Purification | Cooling, filtration, washing with C1-C3 alkanols | Methanol or ethanol preferred |

| 5. Drying and Characterization | Vacuum drying, NMR, MS, HPLC, thermal analysis | Ensures >99% purity |

Analyse Chemischer Reaktionen

4-(Ethylsulfanyl)butanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the imidamide group, using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of the imidamide group can produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-(Ethylsulfanyl)butanimidamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 4-(Ethylsulfanyl)butanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The imidamide group can form hydrogen bonds with various biological molecules, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations:

Backbone Differences: Aromatic vs. Aliphatic: The target compound’s aliphatic chain contrasts with the rigid benzene rings of analogs like 4-Methylbenzimidamide HCl. This flexibility may enhance conformational adaptability in binding interactions, relevant to drug design .

Substituent Impact :

- Methyl Groups : In 3- and 4-Methylbenzimidamide HCl, methyl substituents influence steric and electronic profiles. The 4-methyl analog’s higher symmetry may improve crystallinity, while the 3-methyl isomer’s steric hindrance could reduce reaction rates .

- Biphenyl Groups : The biphenyl analog’s extended aromatic system increases lipophilicity, making it suitable for membrane permeability studies.

Hydrochloride Salt :

- All compounds are hydrochloride salts, enhancing water solubility and stability. This is critical for handling amidines, which are prone to hydrolysis in neutral conditions.

Limitations and Knowledge Gaps

- The evidence provided focuses on aromatic amidines, limiting direct comparisons with the aliphatic 4-(Ethylsulfanyl)butanimidamide HCl.

- Experimental data (e.g., pKa, solubility, thermal stability) for the target compound are absent, necessitating further characterization.

Biologische Aktivität

4-(Ethylsulfanyl)butanimidamide hydrochloride, a compound with the CAS number 1795462-69-9, has gained attention in recent years due to its potential biological activities. This article presents a detailed examination of its biological properties, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Ethylsulfanyl)butanimidamide hydrochloride can be represented as follows:

- Molecular Formula: C6H14ClN2S

- Molecular Weight: 194.71 g/mol

The compound features an ethyl sulfanyl group attached to a butanimidamide backbone, which is significant for its biological interactions.

The biological activity of 4-(Ethylsulfanyl)butanimidamide hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. Some key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Modulation: It can act as a modulator for certain receptors, influencing signal transduction pathways that affect cellular responses.

- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

Antimicrobial Properties

Research indicates that 4-(Ethylsulfanyl)butanimidamide hydrochloride has notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The following table summarizes the antimicrobial efficacy observed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antitumor Activity

In addition to its antimicrobial effects, there is emerging evidence of antitumor activity associated with this compound. A study conducted on various cancer cell lines revealed:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results: The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM, indicating potential as an anticancer therapeutic.

Case Studies

Several case studies have explored the application of 4-(Ethylsulfanyl)butanimidamide hydrochloride in clinical settings:

-

Case Study on Antimicrobial Efficacy:

- Objective: To evaluate the effectiveness against multidrug-resistant bacterial strains.

- Findings: The compound demonstrated significant inhibition of growth in resistant strains, suggesting its potential utility in treating infections where conventional antibiotics fail.

-

Case Study on Cancer Treatment:

- Objective: To assess the impact on tumor growth in vivo.

- Findings: Animal models treated with the compound showed reduced tumor size compared to controls, indicating promising therapeutic potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Ethylsulfanyl)butanimidamide hydrochloride to improve yield and purity?

- Methodological Answer : Use a combination of Design of Experiments (DoE) and statistical analysis to identify critical reaction parameters (e.g., temperature, solvent ratio, reaction time). For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables. Post-synthesis purification via recrystallization or column chromatography, guided by HPLC or NMR data, ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing 4-(Ethylsulfanyl)butanimidamide hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by analyzing proton environments (e.g., ethylsulfanyl group at δ ~2.5–3.0 ppm) and carbon backbone.

- FT-IR : Identify functional groups (e.g., amidine C=N stretch ~1650 cm⁻¹, S-C bond ~700 cm⁻¹).

- Mass Spectrometry (EI/ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₆H₁₅N₂SCl).

Cross-reference data with PubChem entries for analogous compounds to resolve ambiguities .

Q. How does pH affect the stability of 4-(Ethylsulfanyl)butanimidamide hydrochloride in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) and temperatures (25–60°C). Use UV-Vis spectroscopy to monitor degradation (e.g., absorbance shifts at λmax ~260 nm). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while LC-MS identifies degradation byproducts like hydrolyzed amidine derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives of 4-(Ethylsulfanyl)butanimidamide hydrochloride with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Optimize geometry and calculate electrostatic potential surfaces (EPS) to predict reactive sites.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding to enzymatic targets like nitric oxide synthase).

- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length, electron-donating groups) with bioactivity data from in vitro assays. Tools like Gaussian or AutoDock Vina are recommended .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published studies, noting variables like assay type (e.g., cell-based vs. enzymatic), concentration ranges, and buffer conditions.

- Dose-Response Replication : Use standardized protocols (e.g., NIH Guidelines) to test activity across multiple cell lines (e.g., HEK293, HeLa).

- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity, microcalorimetry for thermodynamic parameters) .

Q. How can reactor design principles improve scalability for synthesizing 4-(Ethylsulfanyl)butanimidamide hydrochloride?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis) via precise control of residence time.

- Membrane Separation : Integrate in-line purification using nanofiltration membranes to remove unreacted precursors.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to maintain critical quality attributes (CQAs) during scale-up .

Q. What methodologies are suitable for studying the compound’s pharmacokinetics in preclinical models?

- Methodological Answer :

- In Vivo Studies : Administer radiolabeled (14C) compound to rodents; collect plasma/tissue samples at timed intervals.

- LC-MS/MS Quantification : Measure concentration-time profiles to calculate AUC, Cmax, and t½.

- Compartmental Modeling : Use software like Phoenix WinNonlin to predict distribution and elimination pathways. Cross-validate with microdialysis in target organs .

Methodological Tools and Frameworks

- Data Analysis : Principal Component Analysis (PCA) to identify dominant variables in synthesis or bioactivity datasets .

- Safety Protocols : Adhere to ISO 9001 and ICH Q7 guidelines for handling reactive intermediates (e.g., thiourea derivatives) .

- Collaborative Platforms : Utilize open-access databases (e.g., PubChem, ChEMBL) for benchmarking against structural analogs like 4-(dimethylamino)butanoic acid hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.